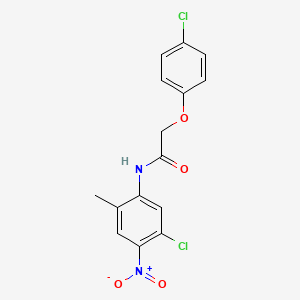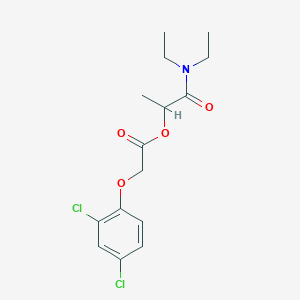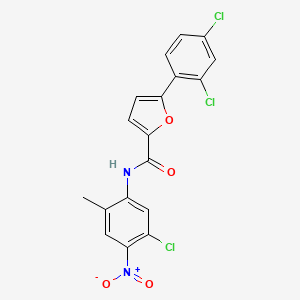![molecular formula C23H35ClNO4P B3962281 diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride](/img/structure/B3962281.png)
diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride
Descripción general
Descripción
Diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound A has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to reduce the production of inflammatory mediators. In vivo studies have shown that this compound A can reduce inflammation and tumor growth in animal models. However, more research is needed to fully understand the effects of this compound A on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride A in lab experiments is its relatively simple synthesis method. Additionally, its ability to inhibit COX-2 and NF-κB signaling pathways makes it a useful tool for studying inflammation and cancer. However, one limitation is that its mechanism of action is not fully understood, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride A. One area of interest is its potential use as a therapeutic agent for the treatment of inflammation and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, this compound A may have applications in materials science, particularly in the development of novel materials with unique properties.
Aplicaciones Científicas De Investigación
Diisobutyl [(benzylamino)(4-methoxyphenyl)methyl]phosphonate hydrochloride A has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound A has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been studied as a potential pesticide due to its ability to inhibit the growth of certain plant pathogens. In materials science, this compound A has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-benzyl-1-[bis(2-methylpropoxy)phosphoryl]-1-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO4P.ClH/c1-18(2)16-27-29(25,28-17-19(3)4)23(21-11-13-22(26-5)14-12-21)24-15-20-9-7-6-8-10-20;/h6-14,18-19,23-24H,15-17H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJBEZJAQAXZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=CC=C(C=C1)OC)NCC2=CC=CC=C2)OCC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962202.png)

![4-[(5,5,5-trichloropentyl)sulfonyl]morpholine](/img/structure/B3962226.png)


![2-(dimethylamino)-2-(3-methylphenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B3962252.png)


![1-[(4-methoxyphenyl)acetyl]-3-phenylpyrrolidine](/img/structure/B3962278.png)
![1-{1-methyl-2-[(2-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B3962289.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B3962292.png)

![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962299.png)
![ethyl 2-[2-(3-chlorophenyl)-3-(2-furoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962309.png)